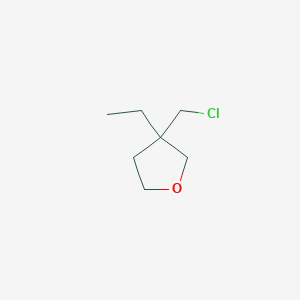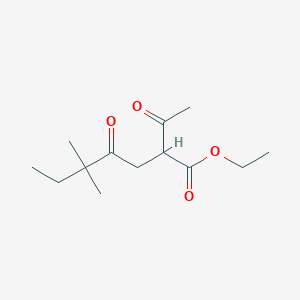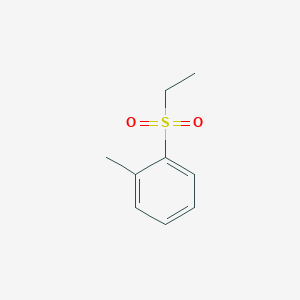
4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound that contains both bromine and imidazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid typically involves the bromination of an imidazole precursor. One common method is the bromination of 1-(propan-2-yl)-1H-imidazole-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated imidazole derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted imidazole derivatives depending on the nucleophile used.
Oxidation Reactions: Imidazole N-oxides are formed.
Reduction Reactions: Hydrogenated imidazole derivatives are obtained.
Scientific Research Applications
4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms can participate in halogen bonding, which can enhance the binding affinity to the target molecules .
Comparison with Similar Compounds
Similar Compounds
4,5-Dibromo-1-(propan-2-yl)-1H-1,2,3-triazole: Similar in structure but contains a triazole ring instead of an imidazole ring.
4,5-Dibromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid: Contains a pyrrole ring instead of an imidazole ring.
Uniqueness
4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid is unique due to the presence of both bromine atoms and the imidazole ring, which confer specific reactivity and binding properties. This makes it a valuable compound for the synthesis of diverse chemical entities and for applications in various scientific fields.
Properties
Molecular Formula |
C7H8Br2N2O2 |
|---|---|
Molecular Weight |
311.96 g/mol |
IUPAC Name |
4,5-dibromo-1-propan-2-ylimidazole-2-carboxylic acid |
InChI |
InChI=1S/C7H8Br2N2O2/c1-3(2)11-5(9)4(8)10-6(11)7(12)13/h3H,1-2H3,(H,12,13) |
InChI Key |
QLZVFCPXUVWDEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(N=C1C(=O)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan](/img/structure/B13192282.png)

![[2-(2-Bromoethyl)cyclopropyl]benzene](/img/structure/B13192300.png)
![5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B13192304.png)

![4-Chloro-3-{[(4-chlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B13192322.png)



![4-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione](/img/structure/B13192346.png)




